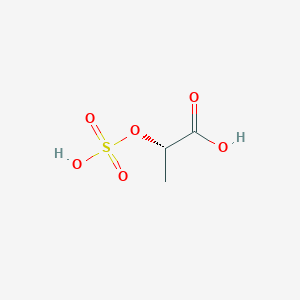

(S)-2-O-sulfolactic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6O6S |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

(2S)-2-sulfooxypropanoic acid |

InChI |

InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8)/t2-/m0/s1 |

InChI Key |

CSRZVBCXQYEYKY-REOHCLBHSA-N |

SMILES |

CC(C(=O)O)OS(=O)(=O)O |

Isomeric SMILES |

C[C@@H](C(=O)O)OS(=O)(=O)O |

Canonical SMILES |

CC(C(=O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Enzymatic Pathways and Mechanistic Studies of S 2 O Sulfolactic Acid Metabolism

Elucidation of Biosynthetic Routes to (S)-2-O-sulfolactic acid

The biosynthesis of this compound, a key intermediate in various metabolic pathways, proceeds through distinct enzymatic reactions. In methanogenic archaea, the synthesis is a critical step in the formation of coenzyme M. vulcanchem.com This pathway begins with the stereospecific Michael addition of sulfite (B76179) to phosphoenolpyruvate (B93156), a reaction catalyzed by (2R)-phospho-3-sulfolactate synthase (ComA). The product of this reaction is (2R)-O-phospho-3-sulfolactic acid. vulcanchem.com This intermediate is then dephosphorylated by phosphosulfolactate phosphohydrolase (ComB) to yield (S)-sulfolactate. vulcanchem.com

Another significant biosynthetic route involves the oxidation of sulfolactaldehyde. nih.govresearchgate.net This reaction is catalyzed by sulfolactaldehyde dehydrogenase (SLADH), an enzyme belonging to the aldehyde dehydrogenase superfamily. nih.govresearchgate.net Sulfolactaldehyde itself is generated from the catabolism of the sulfosugar sulfoquinovose or through the oxidation of 2,3-dihydroxypropanesulfonate. researchgate.net

Identification and Characterization of Key Biosynthetic Enzymes (e.g., (R)-2-hydroxyacid dehydrogenase, sulfolactate dehydrogenase (SLDH))

Several key enzymes are involved in the biosynthesis of this compound.

(R)-2-hydroxyacid dehydrogenase (ComC): This enzyme, also known as (R)-sulfolactate dehydrogenase, is an oxidoreductase that catalyzes the interconversion of (2R)-3-sulfolactate and 3-sulfopyruvate. wikipedia.orgwikipedia.org It is crucial in the biosynthesis of coenzymes in archaea. wikipedia.org The enzyme from Methanocaldococcus jannaschii can utilize multiple (S)-2-hydroxycarboxylates as substrates, including (2R)-3-sulfolactate. wikipedia.orgqmul.ac.ukgenome.jp In the context of coenzyme M biosynthesis, it facilitates the oxidation of (S)-sulfolactate to sulfopyruvate (B1220305). nih.gov

(S)-sulfolactate dehydrogenase (SlcC): This enzyme, identified in bacteria such as Chromohalobacter salexigens, specifically acts on (2S)-3-sulfolactate, catalyzing its oxidation to 3-sulfopyruvate using NAD+ as a cofactor. wikipedia.orguni-konstanz.de It is a key component of the degradation pathway for (R,S)-sulfolactate. uni-konstanz.de

Sulfolactaldehyde Dehydrogenase (SLADH): This enzyme catalyzes the oxidation of sulfolactaldehyde to sulfolactate. nih.govrsc.org The SLADH from Rhizobium leguminosarum (RlGabD) can utilize both NAD+ and NADP+ as cofactors. nih.gov

| Enzyme | EC Number | Reaction Catalyzed | Organism Example | Cofactor |

|---|---|---|---|---|

| (R)-2-hydroxyacid dehydrogenase (ComC) | 1.1.1.272 | (2R)-3-sulfolactate + NAD(P)+ ⇌ 3-sulfopyruvate + NAD(P)H + H+ | Methanocaldococcus jannaschii | NAD+, NADP+ |

| (S)-sulfolactate dehydrogenase (SlcC) | 1.1.1.310 | (2S)-3-sulfolactate + NAD+ ⇌ 3-sulfopyruvate + NADH + H+ | Chromohalobacter salexigens | NAD+ |

| Sulfolactaldehyde Dehydrogenase (RlGabD) | N/A | Sulfolactaldehyde + NAD(P)+ → Sulfolactate + NAD(P)H | Rhizobium leguminosarum | NAD+, NADP+ |

Kinetic and Mechanistic Investigations of Biosynthetic Enzymes

Kinetic studies have provided valuable insights into the mechanisms of these biosynthetic enzymes.

For (R)-2-hydroxyacid dehydrogenase (ComC) from Methanobrevibacter millerae SM9, the enzyme exhibits typical Michaelis-Menten kinetics. semanticscholar.orgnih.gov The apparent KM for sulfopyruvate is 196 μM and for NADH is 55.1 μM. nih.gov The Vmax for sulfopyruvate is 93.9 μmol min−1 mg−1. nih.gov This enzyme shows a preference for NADH over NADPH as a cofactor. semanticscholar.org The enzyme from M. jannaschii also shows a preference for sulfopyruvate over other substrates like oxaloacetate and α-ketoglutarate. semanticscholar.org

Sulfolactaldehyde dehydrogenase (RlGabD) from Rhizobium leguminosarum has been shown to operate through a rapid equilibrium ordered mechanism. nih.govresearchgate.net Kinetic analysis revealed that the enzyme can use both NAD+ and NADP+ as cofactors, with a preference for NAD+. nih.gov The enzyme also displays cross-reactivity with the structurally similar metabolite glyceraldehyde-3-phosphate (GAP), though with a preference for sulfolactaldehyde. nih.gov Substrate inhibition was observed at sulfolactaldehyde concentrations above 0.25 mM. nih.gov

| Enzyme | Organism | Substrate | KM (μM) | Vmax (U/mg) | kcat (s-1) | Cofactor |

|---|---|---|---|---|---|---|

| (R)-Sulfolactate Dehydrogenase (ComC) | Methanobrevibacter millerae SM9 | Sulfopyruvate | 196 | 93.9 | 62.8 | NADH |

| NADH | 55.1 | 73.1 | - | |||

| Sulfolactaldehyde Dehydrogenase (RlGabD) | Rhizobium leguminosarum | D-Sulfolactaldehyde | - | - | - | NAD+ |

| NAD+ | - | - | - | - | ||

| D-Sulfolactaldehyde | - | - | - | NADP+ | ||

| NADP+ | - | - | - | - |

Investigation of Biodegradation Pathways for this compound

The biodegradation of this compound is a crucial process in the global sulfur cycle, enabling organisms to utilize it as a carbon and energy source. Several distinct pathways have been identified in bacteria.

One major pathway involves the direct desulfonation of sulfolactate. In Paracoccus pantotrophus and Chromohalobacter salexigens, (R)-sulfolactate is cleaved by sulfolactate sulfo-lyase (SuyAB) to produce pyruvate (B1213749) and sulfite. researchgate.netwikipedia.org In organisms that can utilize (R,S)-sulfolactate, a racemase activity, effected by two dehydrogenases of opposite stereochemistry ((S)-sulfolactate dehydrogenase and (R)-sulfolactate dehydrogenase), is required to convert the (S)-enantiomer to the (R)-enantiomer, which is the substrate for SuyAB. uni-konstanz.deresearchgate.net

Another pathway, observed in Roseovarius nubinhibens, involves a bifurcated route. nih.govresearchgate.net Sulfolactate is first oxidized to sulfopyruvate. A portion of the sulfopyruvate is then decarboxylated to sulfoacetaldehyde (B1196311), which is subsequently cleaved by sulfoacetaldehyde acetyltransferase (Xsc). nih.gov The remaining sulfopyruvate is transaminated to (S)-cysteate, which is then desulfonated by (S)-cysteate sulfo-lyase (CuyA). nih.gov

Discovery and Enzymology of Sulfolactate Sulfo-lyases

Sulfolactate sulfo-lyase (SuyAB) is a key enzyme in the direct desulfonation pathway. It catalyzes the cleavage of the carbon-sulfur bond in (2R)-3-sulfolactate to yield pyruvate and hydrogensulfite. wikipedia.org This enzyme has been identified in bacteria like Paracoccus pantotrophus NKNCYSA and Chromohalobacter salexigens. enzyme-database.org SuyAB is an inducible enzyme, and its activity requires iron(II). enzyme-database.orguni-konstanz.de In P. pantotrophus, the enzyme is composed of two subunits, SuyA (8 kDa) and SuyB (42 kDa). uni-konstanz.denih.gov The enzyme is specific for the (R)-isomer of sulfolactate. enzyme-database.org

Metabolic Flux Analysis in Degradative Pathways

Metabolic flux analysis helps to understand the flow of metabolites through different pathways. In sulfate-reducing bacteria like Desulfovibrio vulgaris Hildenborough, which play a central role in anoxic environments, the metabolism of compounds like lactate (B86563) is tightly regulated. frontiersin.org While not directly focused on sulfolactate, these studies provide a framework for understanding how the degradation products of sulfolactate, such as pyruvate, are integrated into central carbon metabolism under different environmental conditions. frontiersin.org The pyruvate generated from sulfolactate degradation can enter standard intermediary metabolism. uni-konstanz.de The sulfite produced is often exported from the cell or oxidized by a sulfite dehydrogenase. uni-konstanz.denih.gov

Structural Biology and Enzyme Engineering Approaches for this compound Metabolizing Enzymes

Structural studies have provided detailed atomic-level insights into the function of enzymes that metabolize this compound.

The crystal structure of the (R)-sulfolactate dehydrogenase (ComC) from the archaeon Methanocaldococcus jannaschii has been solved at 2.5 Å resolution (PDB ID: 1RFM). embopress.orgnih.govresearchgate.net The structure reveals a novel protein fold, distinct from the typical Rossmann-fold found in many dehydrogenases. embopress.orgnih.gov The enzyme forms a tetramer of tight dimers, with the active site located in a cleft between the two monomers of a dimer. embopress.orgnih.gov The cofactor NADH binds in an extended conformation, which explains the enzyme's pro-S specificity. embopress.orgnih.gov

The three-dimensional structure of sulfolactaldehyde dehydrogenase (RlGabD) from Rhizobium leguminosarum has been determined using cryogenic electron microscopy (Cryo-EM). nih.govresearchgate.net The structure shows a tetrameric quaternary assembly and a classic aldehyde dehydrogenase fold. nih.gov The active site architecture, revealed in a complex with NADH, has allowed for the proposal of a catalytic mechanism and the identification of key residues involved in binding the organosulfonate substrate. nih.govresearchgate.net

These structural insights are foundational for enzyme engineering efforts. By understanding the structure-function relationships, it becomes possible to modify these enzymes to alter their substrate specificity, enhance their catalytic efficiency, or improve their stability for potential biotechnological applications.

Crystallographic and Cryo-Electron Microscopy Studies of Enzyme Structures

One of the pivotal enzymes, sulfolactaldehyde dehydrogenase (SLADH), which catalyzes the oxidation of sulfolactaldehyde to sulfolactate, has been structurally characterized. For instance, the cryo-EM structure of SLADH (RlGabD) from Rhizobium leguminosarum bound to NADH has been determined, revealing a tetrameric quaternary structure. nih.govresearchgate.netrsc.org This structural work has allowed for the identification of the sulfolactaldehyde binding pocket and key residues proposed to be involved in catalysis. nih.govrsc.orgbiorxiv.org

Another critical enzyme, sulfolactate dehydrogenase (SLDH), has also been the subject of crystallographic studies. The crystal structure of SLDH from the methanogenic archaeon Methanocaldococcus jannaschii was solved at 2.5 Å resolution. nih.govresearchgate.net This study revealed a novel fold for a dinucleotide cofactor-dependent dehydrogenase, distinct from the canonical Rossmann-fold topology. nih.govresearchgate.net The structure, determined in complex with NADH, shows the cofactor bound in an extended conformation, providing a basis for its pro-S specificity. nih.govresearchgate.net

Furthermore, the crystal structure of a sulfolactaldehyde reductase from Escherichia coli K-12, an enzyme that reduces sulfolactaldehyde to 2,3-dihydroxypropanesulfonate (DHPS), has been solved in its apo form, in complex with its cofactor, and as a ternary complex with NADH and DHPS. researchgate.net These structures highlight the conformational flexibility and dynamic domain movements that occur during the catalytic cycle. researchgate.net

Table 1: Structural Data of Enzymes in this compound Metabolism

| Enzyme | Organism | Technique | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|---|---|

| Sulfolactaldehyde Dehydrogenase (RlGabD) | Rhizobium leguminosarum | Cryo-EM | - | - | Tetrameric structure with identified substrate and cofactor binding sites. nih.govresearchgate.netrsc.org |

| Sulfolactate Dehydrogenase (MjSLDH) | Methanocaldococcus jannaschii | X-ray Crystallography | 1RFM | 2.5 | Novel dehydrogenase fold, does not contain a Rossmann-fold. nih.govresearchgate.net |

| Sulfolactaldehyde Reductase (YihU) | Escherichia coli K-12 | X-ray Crystallography | - | - | Shows dynamic domain movements during catalysis and a conserved sulfonate binding pocket. researchgate.net |

| (R)-DHPS Dehydrogenase (CpHpsN) | Cupriavidus pinatubonensis | X-ray Crystallography | - | - | Reveals a fold similar to histidinol (B1595749) dehydrogenases with a key residue for sulfonate recognition. researchgate.net |

Directed Evolution and Rational Design of Enzymes for Sulfolactate Conversion

The engineering of enzymes for enhanced or altered activity is a powerful tool for both industrial applications and fundamental research. Directed evolution and rational design are two primary strategies employed for this purpose. While comprehensive directed evolution studies on sulfolactate-converting enzymes are not extensively documented, rational design based on structural and mechanistic data has been successfully applied.

Rational design, which involves making specific, knowledge-based mutations, has been utilized to probe the catalytic mechanism of sulfolactaldehyde dehydrogenase from Rhizobium leguminosarum. nih.gov Site-directed mutagenesis studies on this enzyme have identified Cys295 as the likely catalytic nucleophile and Glu261 as the general base. nih.gov The mutation of these residues to alanine (B10760859) resulted in a drastic reduction in catalytic activity, confirming their critical roles in the enzyme's function. nih.gov

Similarly, site-directed mutagenesis of the (R)-2,3-dihydroxypropanesulfonate (DHPS) dehydrogenase from Cupriavidus pinatubonensis has pinpointed Glu318, His319, and Asp352 as important active-site residues for its catalytic activity. researchgate.net These studies, guided by the enzyme's crystal structure, provide a clear example of how rational design can be used to dissect enzyme function.

While not specific to sulfolactate enzymes, the principles of directed evolution have been broadly applied to the dehydrogenase superfamily to which many sulfolactate-metabolizing enzymes belong. researchgate.netnih.gov These techniques involve creating large libraries of enzyme variants and screening them for desired properties, such as improved activity, stability, or altered substrate specificity. nih.govmdpi.commdpi.com The application of such methods to sulfolactate dehydrogenases and related enzymes holds promise for developing novel biocatalysts for bioremediation or the synthesis of sulfur-containing chemicals.

Table 2: Engineered Enzymes in Sulfolactate Metabolism

| Enzyme | Organism | Engineering Strategy | Target Residues | Outcome |

|---|---|---|---|---|

| Sulfolactaldehyde Dehydrogenase (RlGabD) | Rhizobium leguminosarum | Rational Design (Site-Directed Mutagenesis) | Cys295, Glu261 | Drastically reduced catalytic activity, confirming their roles as catalytic nucleophile and general base, respectively. nih.gov |

| (R)-DHPS Dehydrogenase (CpHpsN) | Cupriavidus pinatubonensis | Rational Design (Site-Directed Mutagenesis) | Glu318, His319, Asp352 | Identified as critical active-site residues for catalysis. researchgate.net |

Genetic and Regulatory Architectures Governing S 2 O Sulfolactic Acid Metabolism

Genomic Identification and Annotation of Genes Involved in Sulfolactate Pathways

The capacity of microorganisms to metabolize (S)-2-O-sulfolactic acid and its stereoisomer is encoded by specific genes, often organized into functional clusters. These gene clusters have been identified in a diverse range of bacteria, primarily within the phyla Proteobacteria, Firmicutes, and Actinobacteria. researchgate.netnih.gov The pathways include the degradation of sulfosugars (sulfoglycolysis), the biosynthesis of coenzyme M, and the complete catabolism of sulfolactate for carbon and energy.

In sulfoglycolytic pathways, the sulfosugar sulfoquinovose is broken down to produce sulfolactaldehyde, which is then oxidized to sulfolactate. nih.gov This critical oxidation step is catalyzed by sulfolactaldehyde dehydrogenase (SLA-DH), an enzyme belonging to the aldehyde dehydrogenase superfamily. researchgate.netnih.gov Genomic analyses have identified genes encoding SLA-DH, such as RlGabD in Rhizobium leguminosarum and its homologs (SlaB), within gene clusters for various sulfoglycolysis routes like the sulfo-Embden–Meyerhof–Parnas (sulfo-EMP) and sulfo-Entner-Doudoroff (sulfo-ED) pathways. nih.govresearchgate.net For instance, in certain Arthrobacter species, a modified sulfo-EMP gene cluster was identified which notably features a gene for SLA dehydrogenase instead of an SLA reductase, leading to the production of sulfolactate as the metabolic end-product. researchgate.netx-mol.com

Conversely, dedicated pathways exist for the complete degradation of sulfolactate. In the marine bacterium Roseovarius nubinhibens ISM, a novel bifurcated degradative pathway has been characterized. nih.govresearchgate.net This pathway is initiated by a membrane-bound (S)-sulfolactate dehydrogenase (SlcD) that generates sulfopyruvate (B1220305). nih.govasm.org The sulfopyruvate is then processed by two branches: one involving sulfopyruvate decarboxylase (ComDE) and sulfoacetaldehyde (B1196311) acetyltransferase (Xsc), and the other involving transamination to (S)-cysteate, which is then cleaved by (S)-cysteate sulfo-lyase (CuyA). nih.govasm.org

In Chromohalobacter salexigens, an eight-gene cluster (Csal_1764-Csal_1771) governs the degradation of both (R)- and (S)-sulfolactate. nih.govresearchgate.net This cluster encodes a transport system (SlcHFG), two distinct sulfolactate dehydrogenases—SlcC for the (S)-enantiomer and ComC for the (R)-enantiomer—and the desulfonating enzyme (R)-sulfolactate sulfo-lyase (SuyAB). nih.govresearchgate.net The presence of both dehydrogenases effectively creates a racemase activity, allowing the organism to utilize both stereoisomers. nih.gov

The biosynthesis of coenzyme M in methanogenic archaea also involves sulfolactate as an intermediate. nih.gov The canonical pathway uses the enzymes phosphosulfolactate synthase (ComA), 2-phosphosulfolactate phosphatase (ComB), and (R)-sulfolactate dehydrogenase (ComC) to produce sulfopyruvate from phosphoenolpyruvate (B93156) and sulfite (B76179). nih.govresearchgate.netmdpi.com

The table below summarizes key genes involved in these diverse sulfolactate metabolic pathways.

| Gene(s) | Enzyme/Protein Function | Metabolic Pathway | Organism(s) | Reference(s) |

|---|---|---|---|---|

| SlaB / RlGabD | Sulfolactaldehyde Dehydrogenase | Sulfoglycolysis (Sulfolactate Production) | Rhizobium leguminosarum, Paracoccus onubensis | researchgate.netnih.govbiorxiv.org |

| SlcD | (S)-Sulfolactate Dehydrogenase | Sulfolactate Degradation | Roseovarius nubinhibens ISM | nih.govasm.org |

| SlcC | (S)-Sulfolactate Dehydrogenase | (R,S)-Sulfolactate Degradation | Chromohalobacter salexigens, Paracoccus onubensis | nih.govresearchgate.netbiorxiv.org |

| ComC | (R)-Sulfolactate Dehydrogenase | Coenzyme M Biosynthesis / (R,S)-Sulfolactate Degradation | Methanogens, Chromohalobacter salexigens | nih.govresearchgate.netnih.gov |

| SuyAB | (R)-Sulfolactate Sulfo-lyase | Sulfolactate Desulfonation | Chromohalobacter salexigens, Paracoccus pantotrophus | nih.govnih.govuni-konstanz.de |

| ComDE | Sulfopyruvate Decarboxylase | Coenzyme M Biosynthesis / Sulfolactate Degradation | Methanogens, Roseovarius nubinhibens ISM | nih.govasm.orgnih.gov |

| SlcHFG | Tripartite Tricarboxylate Transporter (Sulfolactate Uptake) | Sulfolactate Degradation | Chromohalobacter salexigens, Roseovarius nubinhibens ISM | nih.govnih.govresearchgate.net |

| ComA | Phosphosulfolactate Synthase | Coenzyme M Biosynthesis | Methanogens (e.g., Methanococcus jannaschii) | nih.govresearchgate.net |

| ComB | 2-Phosphosulfolactate Phosphatase | Coenzyme M Biosynthesis | Methanogens, Bacteria, Cyanobacteria | nih.govmdpi.com |

Transcriptional and Post-Transcriptional Regulation of this compound Metabolism

The expression of genes for sulfolactate metabolism is tightly controlled to respond to the availability of sulfonated compounds in the environment. This regulation occurs primarily at the transcriptional level, where specific transcription factors activate or repress gene expression.

In several bacteria, the genes for sulfolactate degradation are inducible, meaning they are expressed at high levels only when their substrate is present. For example, in Roseovarius nubinhibens ISM, the activities of key enzymes like SlcD (sulfolactate dehydrogenase) are detected only in cells grown with sulfolactate, and reverse transcription-PCR has confirmed that the corresponding genes (slcD, xsc, cuyA) are inducibly transcribed. nih.govasm.org Similarly, in Paracoccus pantotrophus, the desulfonating enzyme sulfolactate sulfo-lyase (SuyAB) is strongly induced during growth on (R)-cysteate, which is metabolically converted to sulfolactate. nih.govuni-konstanz.de

Genomic analyses have identified putative transcriptional regulators encoded within the sulfolactate metabolic gene clusters. In Chromohalobacter salexigens, the gene cluster responsible for sulfolactate degradation includes suyR, which is hypothesized to be a transcriptional regulator for the operon. nih.govresearchgate.net Likewise, in Paracoccus pantotrophus, a putative regulator gene, OrfR, is located upstream of the suyAB operon. nih.govuni-konstanz.de Proteomic studies of Paracoccus onubensis grown on sulfofucose (which is degraded via sulfolactate) showed a significant increase in the abundance of proteins involved in sulfolactate biomineralization, including homologs of SlaB, SlcC, ComC, and SuyAB, indicating robust transcriptional upregulation in response to the substrate. biorxiv.org

While transcriptional control is a well-documented mechanism for regulating sulfolactate metabolism, information regarding post-transcriptional regulation is less specific. Post-transcriptional mechanisms, such as control of mRNA stability, alternative splicing, and regulation by non-coding RNAs, are known to be critical for fine-tuning metabolic pathways in response to cellular needs. nih.govmdpi.comwikipedia.org These processes allow for rapid adjustments in protein levels without the delay associated with transcription and translation, providing an additional layer of control. nih.govmdpi.com However, specific instances of post-transcriptional control directly governing the expression of sulfolactate metabolic genes have not been extensively detailed in the scientific literature to date.

Evolutionary Trajectories of Sulfolactate Metabolic Genes

The genes and pathways for sulfolactate metabolism have a complex evolutionary history shaped by gene duplication, recruitment from other pathways, and widespread distribution across different microbial lineages. This reflects the ancient and persistent importance of organosulfonates in microbial ecology.

The broad distribution of sulfolactate metabolic genes across phyla such as Proteobacteria, Actinobacteria, Firmicutes, and Chloroflexi points to their fundamental role in the global sulfur cycle. nih.gov Phylogenetic analysis of sulfolactaldehyde dehydrogenase (SLA-DH) genes shows their association with diverse sulfoglycolytic pathways, suggesting an ancient origin linked to the breakdown of the plant sulfosugar sulfoquinovose. researchgate.netnih.gov

Evidence of gene recruitment is prominent. The enzyme sulfopyruvate decarboxylase (ComDE), essential for coenzyme M biosynthesis in archaea, has been repurposed for a degradative role in bacteria like Roseovarius nubinhibens. nih.govasm.org This functional crossover highlights how existing enzymatic machinery can be adapted for entirely new metabolic contexts. Similarly, the 2-phosphosulfolactate phosphatase gene, comB, is found in many bacteria and cyanobacteria that lack the other genes for coenzyme M biosynthesis, suggesting it has been frequently co-opted for novel metabolic functions throughout evolution. mdpi.comvulcanchem.com

Gene duplication followed by functional divergence is another key evolutionary driver. The presence of two distinct sulfolactate dehydrogenases in Chromohalobacter salexigens and Paracoccus onubensis—SlcC specific for (S)-sulfolactate and ComC for (R)-sulfolactate—is a clear example. nih.govbiorxiv.orgbiorxiv.org This arrangement creates an effective racemase, broadening the substrate scope of the organism. It is likely that the genes for these two enzymes arose from a common ancestor and evolved to have different stereospecificities. researchgate.net The evolutionary history of these genes demonstrates a dynamic process of adaptation, allowing microorganisms to efficiently scavenge and utilize diverse organosulfonates from their environment.

Ecological and Physiological Roles of S 2 O Sulfolactic Acid in Biological Systems

Contributions of (S)-2-O-sulfolactic acid Metabolism to Global Sulfur Cycling

This compound, also referred to as 3-sulfolactate, is a significant organosulfur compound that plays a role in the global sulfur cycle, particularly within marine environments. frontiersin.orgbiorxiv.org It is recognized as a key metabolic intermediate in the breakdown of more complex sulfur-containing molecules. frontiersin.orgbiorxiv.orgwhiterose.ac.uk The metabolism of sulfolactic acid by marine microorganisms is a critical step in the biomineralization of organosulfur compounds, ultimately releasing sulfur back into the environment as inorganic sulfite (B76179) or sulfate (B86663). whiterose.ac.ukrsc.org

The degradation of sulfoquinovose, the sulfosugar headgroup of the abundant plant and cyanobacterial sulfolipid (sulfoquinovosyl diacylglycerol), is a major source of sulfolactate in the biosphere. whiterose.ac.ukrsc.org Bacterial degradation of sulfoquinovose can proceed through pathways that excrete sulfolactate, which is then available for other members of the microbial community to metabolize. whiterose.ac.ukrsc.org This process effectively links the massive pool of sulfur in photosynthetic organisms to the broader microbial food web.

Marine bacteria, particularly those of the Roseobacter clade, are adept at metabolizing sulfolactic acid. nih.govresearchgate.net For instance, the marine bacterium Roseovarius nubinhibens ISM can utilize sulfolactate as its sole source of carbon and energy. nih.govresearchgate.net This organism employs a novel bifurcated pathway to break down the compound. nih.gov

The enzymatic pathways for sulfolactate degradation are diverse and essential for recycling sulfur. Three main bacterial metabolic routes have been identified: frontiersin.org

Direct C-S Bond Cleavage: The enzyme sulfolactate sulfo-lyase (SuyAB) directly converts sulfolactate into pyruvate (B1213749) and sulfite. frontiersin.org

Transamination and Desulfonation: Sulfolactate is first oxidized to sulfopyruvate (B1220305) by sulfolactate dehydrogenase (ComC or SlcC). Sulfopyruvate is then transaminated to L-cysteate, which is subsequently desulfonated by L-cysteate sulfo-lyase (CuyA) to yield pyruvate and sulfite. frontiersin.org

Decarboxylation and Desulfonation: In a third pathway, sulfopyruvate is decarboxylated to sulfoacetaldehyde (B1196311) by sulfopyruvate decarboxylase (ComD/ComE). The resulting sulfoacetaldehyde is then cleaved by sulfoacetaldehyde acetyltransferase (Xsc) to produce acetyl-CoA and sulfite. frontiersin.org

The sulfite produced from these pathways can be exported from the cell or oxidized to sulfate, which is then released. researchgate.net This mineralization of the stable carbon-sulfur bond in sulfolactic acid is a vital contribution to the biogeochemical cycling of sulfur, returning it to the inorganic pool where it can be used again by primary producers. frontiersin.orgwhiterose.ac.uk

| Pathway Name | Key Enzymes | Intermediate Products | Final Products | References |

|---|---|---|---|---|

| Direct Sulfolyase Pathway | Sulfolactate sulfo-lyase (SuyAB) | None | Pyruvate, Sulfite | frontiersin.org |

| Cysteate Pathway | Sulfolactate dehydrogenase (ComC/SlcC), Aminotransferase, L-cysteate sulfo-lyase (CuyA) | Sulfopyruvate, L-cysteate | Pyruvate, Sulfite | frontiersin.orgnih.gov |

| Sulfoacetaldehyde Pathway | Sulfolactate dehydrogenase (SlcD), Sulfopyruvate decarboxylase (ComDE), Sulfoacetaldehyde acetyltransferase (Xsc) | Sulfopyruvate, Sulfoacetaldehyde | Acetyl-CoA, Sulfite | frontiersin.orgnih.gov |

Role of this compound in Microbial Adaptation and Stress Response

A significant physiological role for this compound has been identified in the stress response and adaptation of certain bacteria, most notably in the formation of endospores. Spores are metabolically dormant, highly resistant structures that allow bacteria to survive harsh environmental conditions such as starvation, extreme temperatures, and chemical exposure. researchgate.netnih.gov

In the bacterium Bacillus subtilis, this compound (provisionally identified as 3-L-sulfolactic acid) is a major and unique sulfur-containing compound found within its spores. nih.gov Research has shown that this compound is entirely absent from vegetative (growing) cells. nih.gov However, during the process of sporulation, which is triggered by nutrient limitation, B. subtilis accumulates large quantities of sulfolactic acid just before the spores become mature and refractile. nih.gov

Ultimately, nearly all of the synthesized sulfolactic acid is incorporated into the mature spore, where it can constitute a remarkable portion of the spore's total dry weight—potentially exceeding 5%. nih.gov Upon germination, when conditions become favorable for growth again, the spore rapidly and completely releases the unaltered sulfolactic acid into the surrounding medium. nih.gov While the precise mechanistic function of sulfolactic acid within the spore is not fully elucidated, its high concentration and specific accumulation during this stress-resistant phase strongly suggest a crucial role in spore structure, maintenance of dormancy, or the germination process. researchgate.netnih.gov This accumulation is a clear adaptive strategy, preparing the organism for long-term survival in a quiescent state. nih.gov

It is noteworthy that this accumulation is not universal among spore-forming bacteria; for example, sulfolactic acid was not detected in the spores of the related species Bacillus megaterium, B. cereus, or B. thuringiensis. nih.gov This suggests a specialized adaptive role for this compound within B. subtilis. The production of sulfolactic acid can be viewed as part of a broader stress response mechanism, where cells synthesize and store specific molecules to cope with adverse conditions. nih.govmdpi.com

| Stage | Presence of Sulfolactic Acid | Concentration | Key Finding | References |

|---|---|---|---|---|

| Vegetative Growth | Absent | N/A | Compound is not present during normal growth. | nih.gov |

| Sporulation | Accumulates | High | Large amounts are synthesized just before spore maturation. | nih.gov |

| Mature Spore | Present | >5% of spore dry weight | A major component of the dormant spore. | nih.gov |

| Germination | Released | Rapidly expelled | Released into the medium unaltered. | nih.gov |

Interspecies Interactions and Quorum Sensing Mediated by Sulfolactates

Chemical signaling is fundamental to microbial life, enabling bacteria to coordinate behaviors and interact with other species. While classic quorum sensing (QS) in many marine bacteria, including the Roseobacter clade that actively metabolizes sulfolactate, is primarily mediated by N-acyl-homoserine lactones (AHLs), emerging research indicates that sulfonated compounds are crucial currencies in specific interspecies interactions. nih.govnih.govmdpi.comasm.org

A well-documented example of a sulfonate-mediated interaction occurs between the marine diatom Thalassiosira pseudonana and the Roseobacter clade bacterium Ruegeria pomeroyi. wikipedia.orgpnas.org This relationship is a mutualistic symbiosis: the bacterium supplies the diatom with vitamin B12, which the diatom cannot produce itself, and in return, the diatom provides the bacterium with fixed carbon. wikipedia.orgpnas.orgresearchgate.net Transcriptomic studies revealed that when grown together, R. pomeroyi massively upregulates genes for the transport and catabolism of a related sulfonate, 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS). pnas.orgnih.gov This indicates that the diatom produces and releases DHPS as a specific nutrient to foster its beneficial bacterial partner. wikipedia.orgasm.org This targeted feeding demonstrates a sophisticated chemical interplay between two different species, mediated by a sulfonate.

While DHPS and sulfolactic acid are distinct molecules, they are closely linked metabolically. DHPS is a metabolic precursor to sulfolactate in several bacterial degradation pathways. frontiersin.org The prevalence of genes for DHPS and sulfolactate degradation among the Roseobacter clade suggests these compounds are common currencies in their interactions with phytoplankton. pnas.orgnih.gov

The role of these sulfonates appears to be more related to resource exchange and the establishment of symbiotic relationships rather than population-density-dependent gene regulation typical of quorum sensing. pnas.orgnih.gov The expression of QS-related genes in R. pomeroyi was found to differ depending on whether it was grown with a dinoflagellate (which provides compounds like DMSP and taurine) or a diatom (which provides DHPS), suggesting that the broader chemical environment shaped by the phytoplankton partner influences the bacterium's communication and signaling processes. nih.gov Therefore, while sulfolactates themselves have not been identified as primary quorum-sensing signals, they and related sulfonates are key molecules that mediate and structure vital interspecies interactions in marine ecosystems. pnas.org

Advanced Methodological Approaches in S 2 O Sulfolactic Acid Research

State-of-the-Art Analytical Techniques for Detection and Quantification

Accurate detection and quantification of (S)-2-O-sulfolactic acid are foundational to understanding its biological significance. Given its polar and ionic nature, specialized analytical strategies are required to distinguish it from a myriad of other cellular components.

The analysis of small, polar metabolites like this compound within a complex biological sample is a primary challenge in metabolomics. nih.gov Mass spectrometry (MS) coupled with a chromatographic separation step is the most powerful and widely used approach for this purpose. lcms.cz Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two cornerstone techniques, each with distinct advantages and requirements. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for analyzing non-volatile and polar compounds like sulfolactic acid. lcms.cznih.gov LC-MS/MS allows for the analysis of the compound in its native state without the need for chemical modification (derivatization). lcms.cz Separation can be achieved using various column chemistries, such as reversed-phase (often with ion-pairing agents to improve retention of polar analytes), hydrophilic interaction liquid chromatography (HILIC), or anion-exchange chromatography. nih.gov The use of tandem mass spectrometry (MS/MS), particularly with instruments like a triple quadrupole (QqQ), provides exceptional selectivity and sensitivity. mdpi.comcreative-proteomics.com This is accomplished through methods like Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. creative-proteomics.com This high specificity is crucial for accurate measurement in complex samples like plasma or tissue extracts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution but is primarily suited for volatile and thermally stable compounds. sigmaaldrich.comnih.gov Polar, non-volatile molecules like this compound, which contains carboxylic acid, hydroxyl, and sulfonic acid groups, cannot be analyzed directly. shimadzu.com Therefore, a chemical derivatization step is mandatory to increase volatility and thermal stability. sigmaaldrich.comshimadzu.com A common procedure involves a two-step derivatization: methoxyamination to protect the ketone/aldehyde groups followed by trimethylsilylation (e.g., using MSTFA) to derivatize the acidic and hydroxyl protons. mdpi.com While effective, derivatization can introduce variability and may not always be complete, potentially affecting quantification accuracy. mdpi.com

Table 5.1.1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analyte State | Native, ionic form | Requires derivatization to be volatile |

| Sample Prep | Simpler; often protein precipitation and injection nih.gov | More complex; requires complete drying and chemical derivatization nih.govmdpi.com |

| Chromatography | Versatile (Reversed-Phase, HILIC, Anion Exchange) | High-resolution capillary columns |

| Sensitivity | High, especially with tandem MS (MRM mode) mdpi.comcreative-proteomics.com | High, but can be affected by derivatization efficiency and matrix effects mdpi.com |

| Selectivity | Very high due to MS/MS fragmentation patterns nih.gov | High, based on retention time and mass spectrum |

| Primary Use | Targeted and untargeted analysis of polar and non-volatile compounds lcms.cz | Analysis of volatile compounds and those made volatile through derivatization sigmaaldrich.com |

Determining the metabolic origin and fate of this compound requires techniques that can track the transformation of atoms through biochemical pathways. Isotopic tracing combined with MS or Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive approach for this purpose. nih.govwikipedia.org

Isotopic Tracing: This powerful technique involves introducing a metabolite labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or sulfur-36 (B88130) (³⁶S), into a biological system. nih.govcreative-proteomics.comnih.gov The labeled precursor is metabolized by the cell, and the heavy isotope is incorporated into downstream products. By using mass spectrometry to detect the mass shift in metabolites, researchers can trace the path of the labeled atoms. wikipedia.org For instance, feeding cells ¹³C-labeled glucose and observing the incorporation of ¹³C into the carbon backbone of this compound can reveal the specific carbon sources and pathways involved in its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structure elucidation and can provide unique insights into metabolic pathways. nih.govunl.edu While MS can detect that a metabolite is labeled, NMR can often determine the exact position of the isotope within the molecule's structure without the need for fragmentation. nih.gov For example, a ¹³C-NMR spectrum can distinguish between a label at the C1, C2, or C3 position of sulfolactic acid. This positional information is critical for differentiating between alternative biosynthetic routes and understanding the precise chemical transformations that occur. nih.gov Though generally less sensitive than MS, NMR is highly quantitative and non-destructive, allowing for the analysis of intact samples. nih.govunivr.it

Table 5.1.2: Methodologies for Metabolic Pathway Elucidation

| Technique | Principle | Application to this compound |

|---|---|---|

| Isotopic Tracing with MS | A stable isotope-labeled precursor (e.g., ¹³C-glucose, ³⁶S-sulfate) is administered. MS detects the mass increase in downstream metabolites. wikipedia.orgcreative-proteomics.com | Identifies the precursor molecules (e.g., from glycolysis, amino acids) that contribute to the carbon and sulfur backbone of sulfolactic acid. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). The chemical environment of each atom determines its resonance frequency, revealing structural information. unl.edu | Determines the precise location of isotopic labels within the sulfolactic acid molecule, providing detailed mechanistic insights into its formation and degradation pathways. nih.gov |

Advanced Chromatographic Separations (e.g., LC-MS/MS, GC-MS) for Metabolomics

Chemical Synthesis Strategies for Research-Grade this compound and Labeled Analogs

Biochemical and analytical studies rely on the availability of pure, chemically defined standards. The synthesis of this compound, particularly its specific stereoisomer and isotopically labeled variants, requires precise chemical strategies.

The biological activity of chiral molecules is often specific to a single enantiomer. Therefore, producing the (S)-enantiomer of 2-O-sulfolactic acid requires a stereoselective synthesis, which creates the desired stereocenter with high fidelity. nih.gov Such syntheses typically fall into two categories: starting with a chiral precursor or using a chiral catalyst or auxiliary to direct the stereochemical outcome of a reaction.

A common strategy involves starting from a readily available, inexpensive chiral molecule (the "chiral pool"). For a C3 compound like this compound, a plausible precursor would be a derivative of L-lactic acid or L-serine, which already possesses the correct stereochemistry at the C2 position. The synthesis would then involve protecting other functional groups, introducing the sulfonic acid group at the C3 position, and finally sulfating the C2 hydroxyl group. An alternative approach could start with a prochiral substrate and use a chiral catalyst to stereoselectively create the C2 stereocenter. mdpi.com

Table 5.2.1: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application for this compound |

|---|---|---|

| Chiral Pool Synthesis | Utilizes a naturally occurring, enantiomerically pure starting material that already contains one or more of the required stereocenters. | Synthesis starting from L-lactic acid or L-serine, where the (S)-stereocenter at C2 is pre-defined. |

| Asymmetric Catalysis | A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to control the stereochemical outcome of a reaction on a prochiral substrate. mdpi.com | An asymmetric reduction or oxidation reaction to set the stereochemistry of the C2 hydroxyl group. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a subsequent reaction. The auxiliary is removed after the desired stereocenter is created. | A chiral auxiliary could be used to guide the stereoselective addition of a functional group to a planar precursor molecule. |

To perform the isotopic tracing studies described in section 5.1.2, isotopically labeled versions of this compound are required as internal standards for quantification or as tracers for metabolic flux analysis. acanthusresearch.com The synthesis of these labeled analogs follows the same stereoselective routes developed for the unlabeled compound, but incorporates an isotopically enriched building block at a key step. acanthusresearch.commdpi.com

For example, to create a uniformly ¹³C-labeled version, the synthesis might start from ¹³C₃-L-lactic acid. For position-specific labeling, a building block labeled at a single, known position would be used. Similarly, a ³⁶S-labeled version could be synthesized by using a ³⁶S-labeled sulfating agent (e.g., ³⁶SO₃-pyridine complex) in the final step of the synthesis. The purity and exact position of the label are critical and are typically confirmed by mass spectrometry and NMR spectroscopy. mdpi.com

Table 5.2.2: Approaches for Synthesizing Isotopic Variants

| Isotope | Labeled Precursor Example | Purpose |

|---|---|---|

| ¹³C | ¹³C₃-Lactic acid | Tracing the fate of the carbon skeleton in metabolic pathways. chemrxiv.org |

| ²H (Deuterium) | Deuterated solvent or reducing agent | Tracing hydrogen atoms; can also be used to create heavy-labeled standards for MS. acanthusresearch.com |

| ¹⁵N | ¹⁵N-L-Serine | Tracing nitrogen metabolism if serine is the biosynthetic precursor. |

| ³⁶S | ³⁶SO₃ or Na₂³⁶SO₄ | Directly tracing the source and fate of the sulfur atom in the sulfate (B86663) and sulfonate groups. nih.gov |

Stereoselective Synthetic Routes

Systems Biology and 'Omics' Integration for Comprehensive Analysis

To fully understand the biological role of this compound, it is essential to move beyond studying the molecule in isolation. Systems biology aims to integrate diverse, high-throughput datasets ('omics') to build a comprehensive and predictive model of a biological system. mpg.dentnu.edu This approach connects the presence and abundance of a single metabolite to genome-wide changes in gene expression, protein abundance, and other metabolic shifts.

The integration of metabolomics data, which quantifies this compound, with other omics layers is particularly powerful. asm.orgmdpi.com For example, a study might observe an increase in this compound under specific environmental conditions (e.g., sulfur limitation). By simultaneously measuring the transcriptome (all RNA transcripts) and the proteome (all proteins), researchers can identify which genes and enzymes involved in sulfur metabolism are upregulated or downregulated at the same time. mpg.de This multi-omics approach can reveal the regulatory networks that control the synthesis and degradation of this compound and uncover its function. asm.orgresearchgate.net For instance, if its accumulation correlates with the expression of specific stress-response genes, it might suggest a role in cellular protection. This integrated analysis provides a holistic view, transforming correlational data into functional hypotheses about the metabolite's role in the broader network of cellular processes. mdpi.com

Table 5.3.1: 'Omics' Integration for a Systems-Level View of Sulfur Metabolism

| 'Omics' Type | Data Provided | Contribution to Understanding this compound |

|---|---|---|

| Genomics | The complete DNA sequence of an organism. | Identifies all potential genes for enzymes and transporters involved in sulfur metabolism. asm.org |

| Transcriptomics | The abundance of all messenger RNA (mRNA) molecules. | Reveals which sulfur metabolism genes are actively expressed under different conditions. mpg.demdpi.com |

| Proteomics | The abundance and post-translational modifications of all proteins. | Confirms that the expressed genes are translated into functional enzymes and quantifies their levels. asm.org |

| Metabolomics | The abundance of small-molecule metabolites. | Directly quantifies the levels of this compound and related sulfur compounds, showing the output of the metabolic network. mpg.demdpi.com |

Metabolomics Profiling of this compound in Diverse Organisms

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for understanding the distribution and physiological roles of specific compounds. Targeted metabolomic surveys have identified this compound, often referred to as sulfolactate, in a variety of organisms, particularly within marine and microbial ecosystems. These studies highlight its role as a key intermediate in the biogeochemical cycling of organosulfur compounds. uea.ac.uknih.gov

Research employing targeted metabolomics to screen a wide range of phytoplankton and heterotrophic bacteria has revealed distinct distribution patterns for sulfonates. uea.ac.uk While C2-sulfonates were found broadly across phytoplankton, C3-sulfonates, a category that includes sulfolactate, were notably more abundant in specific taxa such as diatoms and haptophytes. uea.ac.uk In contrast, these sulfonates were either absent or present at very low concentrations (typically <1 µM) in the heterotrophic bacteria that were screened. uea.ac.uk The detection of sulfolactate is significant as it is a proposed intermediate in the synthesis of 2,3-dihydroxypropanesulfonate (DHPS) from cysteate in phytoplankton. uea.ac.uk

Further metabolomic analyses have confirmed the presence of sulfolactate in other specific organisms. For instance, it was identified as an intracellular metabolite in the soil bacterium Paracoccus wurundjeri when it was grown on the rare sulfosugar sulfofucose, indicating its role in the catabolism of this compound. biorxiv.orgbiorxiv.org Similarly, metabolomic profiling of the endosymbiotic dinoflagellate Cladocopium goreaui also detected the presence of 3-sulfolactic acid. metabolomexchange.org The degradation of the common plant sulfosugar sulfoquinovose by bacteria such as Escherichia coli is another known metabolic route that produces C3 sulfonates, including sulfolactate. researchgate.net These findings underscore the importance of metabolomics in mapping the presence of this compound and linking it to specific metabolic pathways across diverse life forms. frontiersin.orgnih.gov

| Organism/Group | Metabolic Context | Reference |

|---|---|---|

| Diatoms and Haptophytes | Identified as a prominent C3-sulfonate through targeted metabolomics of marine phytoplankton. | uea.ac.uk |

| Paracoccus wurundjeri | Accumulated as an intracellular metabolite during growth on sulfofucose as the sole carbon source. | biorxiv.orgbiorxiv.org |

| Cladocopium goreaui (Dinoflagellate) | Detected as a metabolite in untargeted metabolomic profiling. | metabolomexchange.org |

| Escherichia coli | Generated as a C3 sulfonate byproduct during the degradation of sulfoquinovose. | researchgate.net |

Proteomics and Transcriptomics in Response to Sulfolactate Availability

Investigating the proteome and transcriptome provides a dynamic view of how organisms adapt their molecular machinery in response to available nutrients. nih.govfrontiersin.org Studies focusing on sulfolactate metabolism have revealed specific and significant changes in gene and protein expression, particularly in bacteria capable of utilizing organosulfonates.

A prominent example is the anaerobic human gut bacterium Bilophila wadsworthia. nih.gov When grown on 3-sulfolactate, comparative proteomic and transcriptomic analyses show a strong and specific upregulation of the enzyme 3-sulfolactate sulfite-lyase (SuyAB). nih.govresearchgate.net This enzyme is directly responsible for desulfonating sulfolactate into pyruvate (B1213749) and sulfite (B76179). nih.gov This response is distinct from the bacterium's reaction to other sulfur compounds like taurine (B1682933). nih.govresearchgate.net Growth on taurine induces the expression of a complex set of proteins that form a bacterial microcompartment (BMC), which is not observed during growth with sulfolactate. nih.gov This indicates that B. wadsworthia employs highly specific, inducible pathways to metabolize different organosulfonates.

In a different context, the soil bacterium Paracoccus wurundjeri, which can degrade sulfofucose, also demonstrates a clear proteomic response. biorxiv.org When utilizing sulfofucose, a pathway that involves sulfolactate as an intermediate, there is an increased abundance of proteins related to organosulfur metabolism. biorxiv.orgbiorxiv.org Genomic analysis confirmed that these bacteria possess the necessary gene clusters, including homologs of suyA and suyB, for the complete metabolism of sulfofucose down to sulfite, with sulfolactate as a key intermediate. biorxiv.org

These advanced methodological approaches are crucial for deciphering the regulatory networks that govern sulfonate metabolism. elifesciences.orgnih.gov They not only identify the key enzymes involved but also illuminate how the availability of a specific compound like this compound can trigger a cascade of transcriptional and translational events, enabling an organism to efficiently utilize it as a nutrient source. frontiersin.org

| Organism | Condition | Key Upregulated Proteins/Genes | Key Downregulated/Unaffected Systems | Reference |

|---|---|---|---|---|

| Bilophila wadsworthia | Growth on 3-sulfolactate vs. taurine | 3-sulfolactate sulfite-lyase (SuyAB) | Bacterial Microcompartment (BMC) proteins (e.g., IslAB, EutN, CcmK) | nih.govresearchgate.net |

| Paracoccus wurundjeri | Growth on sulfofucose (pathway involves sulfolactate) | Proteins for organosulfur metabolism, including homologs for SuyAB. | - | biorxiv.orgbiorxiv.org |

Computational and Theoretical Perspectives on S 2 O Sulfolactic Acid

In Silico Modeling of Sulfolactate Metabolic Networks

In silico modeling provides a powerful framework for understanding the complex metabolic networks involving (S)-2-O-sulfolactic acid. nih.gov These computational models integrate vast amounts of genomic and biochemical data to simulate and predict metabolic fluxes within an organism. nih.govunifi.it By representing the collection of cellular metabolic constituents and their interactions, these models offer a systemic view of cellular processes. nih.gov

Genome-scale metabolic models (GEMs) have been instrumental in this regard. The process of constructing a GEM involves assembling all known metabolic reactions in an organism and then using this network to predict physiological properties. unifi.it These models can be used to generate testable hypotheses and guide experimentation at a whole-genome level. nih.gov For instance, the analysis of reconstructed metabolic networks can lead to the development of an in silico representation of a cell's metabolic capabilities as a whole. nih.gov

A key application of this modeling is in optimizing biotechnological processes. For example, in silico studies of genome-scale metabolic networks can guide the optimization of media for continuous cell cultures. nih.gov By modeling the cellular dynamics in a chemostat, researchers can identify the optimal nutrient concentrations to maximize production while minimizing waste. nih.gov This approach has been applied to various organisms, including mammalian cells like the Chinese hamster ovary (CHO) cell line. nih.gov

In the context of sulfolactate metabolism, bioinformatic analyses of bacterial genomes have been used to propose novel degradative pathways. For example, the genome sequence of the marine bacterium Roseovarius nubinhibens ISM suggested a bifurcated pathway for the degradation of 3-sulfolactate. asm.orgresearchgate.net This in silico prediction was subsequently supported by extensive experimental data, including enzyme assays and analytical chemistry. asm.orgresearchgate.net Such models can identify key enzymes and transporters, like the tripartite sulfolactate uptake system (SlcHFG) and a membrane-bound sulfolactate dehydrogenase (SlcD) in R. nubinhibens ISM. researchgate.net

Furthermore, computational methods like ISIS (In Silico Identification of Switches) can identify key metabolites where metabolic fluxes are reoriented in response to changing environmental conditions. biorxiv.org These "switch" metabolites are often critical regulatory points in metabolic networks. biorxiv.org

Table 1: Examples of In Silico Modeling Applications in Metabolic Networks

| Application Area | Description | Key Findings/Outcomes | Relevant Organisms/Systems |

| Pathway Prediction | Using genomic data to predict novel metabolic pathways. | Proposed a bifurcated degradative pathway for 3-sulfolactate in Roseovarius nubinhibens ISM. asm.orgresearchgate.net | Bacteria (e.g., Roseovarius nubinhibens) |

| Process Optimization | Optimizing media composition for continuous cell cultures. | Guided strategies to minimize media cost while maintaining cell concentration and productivity. nih.gov | Mammalian cells (e.g., CHO-K1), Microorganisms |

| Identification of Regulatory Nodes | Identifying key metabolites that act as metabolic switches. | Identified hot-spots where fluxes are reoriented in response to environmental changes. biorxiv.org | Escherichia coli, Saccharomyces cerevisiae, Phaeodactylum tricornutum |

| Genome-Scale Model Construction | Assembling and curating comprehensive metabolic models of organisms. | Development of models like iAF1260 for E. coli K12, enabling phenotype prediction. unifi.it | Various microorganisms (e.g., E. coli, Pseudomonas putida, Salmonella typhimurium) |

Molecular Dynamics Simulations and Docking Studies of Associated Enzymes

Molecular dynamics (MD) simulations and docking studies provide atomic-level insights into the function and specificity of enzymes involved in this compound metabolism. nih.govfrontiersin.org MD simulations can reveal the dynamic nature of enzyme active sites and how they accommodate substrates, while docking studies predict the preferred binding modes of ligands. nih.govnih.gov

These computational techniques have been particularly valuable in studying sulfotransferases (SULTs) and dehydrogenases, key enzyme families in sulfolactate metabolism. For SULTs, MD simulations have shown that the active site is highly flexible, surrounded by mobile loops that contribute to their broad substrate specificity. nih.gov By combining MD simulations with pharmacophore modeling and machine learning, researchers have developed predictive models for SULT1E1 substrates and inhibitors. nih.gov

In the case of dehydrogenases, docking studies have been used to investigate stereoselectivity and ligand binding. researchgate.net For instance, molecular docking of flutriafol (B1673497) enantiomers with soil dehydrogenases and phosphatases revealed differences in their interaction energies, suggesting potential stereoselectivity. researchgate.net Similarly, MD simulations of fructosyl amino acid oxidases (FAOX) have helped to elucidate the molecular mechanisms driving their specificity towards different substrates. nih.gov

Structural and kinetic analyses, combined with molecular modeling, have been used to characterize enzymes like (S)-ureidoglycolate dehydrogenase (AllD), a member of the L-sulfolactate dehydrogenase-like family. nih.gov These studies have identified key catalytic residues and proposed mechanisms for cofactor binding and hydride transfer. nih.gov

The crystal structure of sulfolactate dehydrogenase from the archaeon Methanocaldococcus jannaschii, complexed with NADH, revealed a novel protein fold and a unique mode of cofactor binding. embopress.org The extended conformation of the bound NADH explains the enzyme's pro-S specificity. embopress.org

Table 2: Key Enzymes in Sulfolactate Metabolism Studied by MD and Docking

| Enzyme | Organism/Source | Computational Method | Key Findings |

| Sulfotransferase 1E1 (SULT1E1) | Human | MD simulations, pharmacophore modeling, machine learning | Highly flexible active site; development of predictive models for substrates and inhibitors. nih.gov |

| (S)-ureidoglycolate dehydrogenase (AllD) | Escherichia coli | Molecular docking, structural and kinetic analyses | Identification of catalytic residues (e.g., His116) and proposed catalytic mechanism. nih.gov |

| Sulfolactate dehydrogenase | Methanocaldococcus jannaschii | X-ray crystallography, molecular modeling | Novel protein fold and NADH binding mode explaining pro-S specificity. embopress.org |

| Fructosyl Amino Acid Oxidases (FAOX) | Various | MD simulations, advanced modeling | Elucidation of molecular mechanisms for substrate specificity. nih.gov |

| DHPS Dehydrogenase (RpHpsN) | Ruegeria pomeroyi | Molecular docking, X-ray crystallography | Identification of His126 as a key residue for recognizing the sulfonate substrate. researchgate.net |

| S-sulfolactate dehydrogenase (SlcC) | Marine bacteria | Molecular dynamics simulation | Elucidation of ligand binding and conformational changes. nih.gov |

Bioinformatics Approaches for Comparative Genomics of Sulfolactate Metabolism

Bioinformatics and comparative genomics are essential tools for understanding the evolution, distribution, and diversity of sulfolactate metabolic pathways across different organisms and environments. mdpi.complos.org By comparing the genomes of various species, researchers can identify conserved genes, gene clusters, and regulatory elements associated with specific metabolic functions. frontiersin.org

Comparative genomic analyses have revealed that the metabolic strategies for sulfur metabolism are diverse and often species-specific. frontiersin.org For example, a comparison of Sulfolobus genomes showed that while central carbon metabolism is highly conserved, the pathways for sulfur utilization vary significantly between different species. frontiersin.org Some strains possess sulfur oxygenase/reductase (SOR), others have sulfur reductase (SRE), and some, like Sulfolobus sp. A20, appear to have a novel, yet unknown, pathway for sulfur utilization. frontiersin.org

These analyses often involve identifying orthologous gene families, which are groups of genes in different species that evolved from a common ancestral gene. frontiersin.org By defining core, variable, and individual gene groups, researchers can distinguish between essential, shared, and unique metabolic capabilities. frontiersin.org For instance, in the genus Sulfolobacillus, comparative genomics revealed a high degree of heterogeneity and dynamic evolution, with numerous transposases and genomic islands shaping their metabolic potential. plos.org

Bioinformatic tools are also used to predict the function of uncharacterized proteins based on sequence homology to known enzymes. asm.org In the study of Roseovarius nubinhibens ISM, bioinformatic analyses of the genome led to the identification of candidate genes for enzymes in a novel, bifurcated degradative pathway for sulfolactate. asm.org

Furthermore, comparative genomics can shed light on the distribution of specific metabolic pathways in different ecological niches. frontiersin.org By analyzing large collections of genomic and metagenomic data, it is possible to infer the metabolic potential of microbial communities and their role in biogeochemical cycles, such as the sulfur cycle. oup.com

Table 3: Comparative Genomics Studies of Sulfolactate and Sulfur Metabolism

| Organism(s) Studied | Focus of Study | Key Bioinformatics Approaches | Major Findings |

| Sulfolobus species | Diversity of carbon, nitrogen, and sulfur metabolism | Orthologous gene family identification (OrthoMCL), all-by-all BLASTp | Highly conserved carbon metabolism, but diverse and species-specific sulfur metabolism strategies. frontiersin.org |

| Sulfobacillus thermosulfidooxidans | Metabolic versatility and environmental adaptations | Genome sequencing, semi-quantitative RT-PCR analysis | Dynamic genome evolution; proposed model for sulfur oxidation involving sulfur oxygenase reductase. plos.org |

| Roseovarius nubinhibens ISM | Degradative pathway of 3-sulfolactate | Bioinformatic analysis of genome sequence | Identification of a novel, bifurcated degradative pathway and associated genes. asm.org |

| Lactic Acid Bacteria (LAB) | Distribution of transporter proteins | G-BLAST, AveHAS programs in the TCDB database | Revealed differences in transporter distribution among LAB strains, reflecting functional diversity. mdpi.com |

| Various Bacteria | Host-niche specialization | Machine learning, VFDB database, CARD database | Identified genomic differences in virulence factors and antibiotic resistance genes across ecological niches. frontiersin.org |

Future Directions and Emerging Avenues in S 2 O Sulfolactic Acid Research

Exploration of Novel Organisms and Environments for Sulfolactate Metabolism

The known metabolic pathways for sulfolactate have been primarily characterized in a limited number of bacterial species, often isolated from marine or soil environments. nih.govbiorxiv.orgresearchgate.netuni-konstanz.de However, the vast majority of microbial diversity remains unexplored, suggesting that novel organisms with unique sulfolactate metabolic capabilities are yet to be discovered.

Future research should focus on:

Expanding the search to diverse and extreme environments: Investigating environments such as hydrothermal vents, hypersaline lakes, and acidic geothermal springs could reveal novel microorganisms with specialized adaptations for sulfolactate metabolism. embopress.orgopen.ac.uk The study of thermoacidophiles, for instance, which thrive in high temperature and low pH conditions, may uncover unique enzymes with enhanced stability and catalytic properties. open.ac.uk

Investigating complex microbial communities: Moving beyond the study of individual isolates, research should explore the role of (S)-2-O-sulfolactic acid in complex microbial consortia, such as those found in the human gut and in association with marine phytoplankton. frontiersin.orgoup.comnih.gov Understanding the cross-feeding relationships where one organism produces sulfolactate and another utilizes it is crucial for comprehending its role in biogeochemical cycles. oup.comnih.govresearchgate.net For example, studies have shown that in the human gut, Eubacterium rectale can produce 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) from the dietary sulfosugar sulfoquinovose, which is then utilized by Bilophila wadsworthia to produce hydrogen sulfide. oup.comnih.gov

Utilizing metagenomic and 'omic' approaches: High-throughput sequencing and other 'omic' technologies can be powerful tools to identify novel genes and pathways for sulfolactate metabolism directly from environmental samples, bypassing the need for cultivation. frontiersin.orgfrontiersin.org These approaches can provide insights into the distribution and diversity of sulfolactate-metabolizing organisms in various ecosystems. nih.gov

A recent study on the catabolism of the rare sulfosugar sulfofucose by Paracoccus wurundjeri sp. nov. revealed a novel tandem pathway that couples sulfofucolytic and sulfolactate sulfolyase reactions, highlighting the metabolic flexibility of bacteria. biorxiv.org This discovery underscores the potential for finding new metabolic routes by exploring a wider range of organisms and substrates.

Integration with Synthetic Biology for Metabolic Engineering Applications

The enzymes and pathways involved in sulfolactate metabolism represent a valuable toolkit for synthetic biology and metabolic engineering. nih.govmdpi.comfrontiersin.org By harnessing these biological components, it is possible to engineer microorganisms for a variety of biotechnological applications.

Key areas for future development include:

Construction of novel metabolic pathways: The modular nature of metabolic pathways allows for the assembly of genes from different organisms to create novel routes for the production of desired compounds. mdpi.comfrontiersin.org For instance, enzymes from the sulfolactate degradation pathway could be combined with other metabolic modules to produce valuable chemicals or biofuels from sulfosugar feedstocks.

Engineering microbial cell factories: Synthetic biology tools can be used to optimize metabolic fluxes and increase the production titers of target molecules. mdpi.com This involves the rational design and construction of genetic circuits to control gene expression and redirect metabolic flow towards the desired product. nih.govfrontiersin.org The development of "multivariate modular metabolic engineering" (MMME) provides a framework for systematically assessing and eliminating bottlenecks in engineered pathways. nih.gov

Bioremediation of organosulfonate pollutants: Engineered microorganisms expressing efficient sulfolactate degradation pathways could be used for the bioremediation of environments contaminated with organosulfonates.

Production of sulfated compounds: The enzymes involved in sulfation and desulfonation could be exploited for the synthesis of specific sulfated molecules with pharmaceutical or industrial applications.

The successful metabolic engineering of microorganisms for the production of compounds like artemisinin (B1665778) demonstrates the power of integrating synthetic biology with metabolic pathway construction. mdpi.com Applying these principles to sulfolactate metabolism could unlock new possibilities for sustainable chemical production.

Addressing Critical Knowledge Gaps and Formulating New Hypotheses

Despite recent advances, several critical knowledge gaps remain in our understanding of this compound metabolism. Addressing these gaps will be essential for formulating new hypotheses and driving future research.

Some of the key unanswered questions include:

The full extent of sulfolactate's biological roles: While it is known to be an intermediate in the degradation of sulfoquinovose and a component of some bacterial spores, the full spectrum of its physiological functions is likely broader. nih.govfrontiersin.orgasm.org Is it involved in signaling, osmoregulation, or other cellular processes?

The regulation of sulfolactate metabolic pathways: How are the genes encoding sulfolactate metabolizing enzymes regulated in response to environmental cues and the availability of different sulfur sources? Understanding the regulatory networks will be crucial for engineering more efficient metabolic pathways.

The diversity and mechanisms of sulfolactate transporters: The uptake of sulfolactate into the cell is a critical first step in its metabolism. researchgate.netuni-konstanz.de While some transport systems have been identified, the diversity and mechanisms of these transporters in different organisms are not well understood. uni-konstanz.de

The evolutionary origins of sulfolactate metabolic pathways: How did the different pathways for sulfolactate degradation evolve? Comparative genomic and phylogenetic analyses can shed light on the evolutionary history of these pathways and the relationships between the enzymes involved. embopress.org

The interplay between sulfolactate metabolism and other metabolic networks: How is sulfolactate metabolism integrated with central carbon metabolism and the broader sulfur cycle? researchgate.netresearchgate.net

Future research should employ a combination of genetics, biochemistry, structural biology, and systems biology to address these questions. For example, the crystal structure of the sulfolactate dehydrogenase from Methanocaldococcus jannaschii revealed a novel fold, providing insights into its catalytic mechanism and substrate specificity. embopress.org Further structural studies of other key enzymes in the pathway will be invaluable.

By systematically addressing these knowledge gaps and leveraging the power of emerging technologies, the scientific community can continue to unravel the complexities of this compound metabolism and unlock its full potential for scientific understanding and biotechnological innovation.

Q & A

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound in interdisciplinary studies?

- Methodological Answer : Apply the PICO(T) framework (Population, Intervention, Comparison, Outcome, Time) for biological studies or the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for chemical synthesis projects. For example: "Does this compound (Intervention) inhibit enzyme X (Outcome) more effectively than its enantiomer (Comparison) in vitro (Population)?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.